1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an adamantyl group and a trimethoxybenzyl group attached to a piperazine ring. The adamantyl group is a bulky, diamond-like structure that imparts unique steric properties to the molecule, while the trimethoxybenzyl group contributes to its aromatic and electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a nucleophilic substitution reaction using 1-bromoadamantane and the piperazine derivative.
Attachment of the Trimethoxybenzyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,4,5-trimethoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, catalysts, and continuous flow systems to enhance yield and purity. Solvent selection, temperature control, and purification techniques like recrystallization and chromatography are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The aromatic trimethoxybenzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2), catalysts.
Major Products:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated aromatic rings or piperazine nitrogen.
Substitution: Substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
1-(2-Adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for neurological disorders and as a pharmacological tool in receptor studies.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to cross biological membranes, while the trimethoxybenzyl group can interact with various receptors and enzymes. The compound may modulate neurotransmitter systems, inhibit enzyme activity, or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-Adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Adamantyl)piperazine: Lacks the trimethoxybenzyl group, resulting in different steric and electronic properties.
4-(2,4,5-Trimethoxybenzyl)piperazine: Lacks the adamantyl group, affecting its membrane permeability and biological activity.
1-(2-Adamantyl)-4-benzylpiperazine: Contains a benzyl group instead of the trimethoxybenzyl group, leading to variations in aromatic interactions and reactivity.
The uniqueness of this compound lies in the combination of the bulky adamantyl group and the electron-rich trimethoxybenzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-adamantyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-27-21-14-23(29-3)22(28-2)13-20(21)15-25-4-6-26(7-5-25)24-18-9-16-8-17(11-18)12-19(24)10-16/h13-14,16-19,24H,4-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZQAOXFDPNXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.